2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
説明
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a hydrazone derivative featuring a piperazine core substituted with a 4-bromophenylsulfonyl group and an acetohydrazide moiety linked to a 3,4-dichlorophenylidene group. Key physicochemical properties include:
特性
分子式 |
C19H19BrCl2N4O3S |
|---|---|
分子量 |
534.3 g/mol |
IUPAC名 |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19BrCl2N4O3S/c20-15-2-4-16(5-3-15)30(28,29)26-9-7-25(8-10-26)13-19(27)24-23-12-14-1-6-17(21)18(22)11-14/h1-6,11-12H,7-10,13H2,(H,24,27)/b23-12+ |
InChIキー |
XEDBLGKOBBSITK-FSJBWODESA-N |
異性体SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
正規SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
準備方法
化学反応解析
2-{4-[(4-ブロモフェニル)スルホニル]ピペラジン-1-イル}-N’-[(E)-(3,4-ジクロロフェニル)メチリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを生成できます。
還元: 還元反応を実行して、ヒドラゾン部分を対応するアミンに還元できます。
置換: ブロモフェニル基は求核置換反応を起こす可能性があり、さまざまな誘導体の生成につながります。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンまたはチオールなどの求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
化学反応の分析
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the hydrazone moiety to the corresponding amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-{4-[(4-ブロモフェニル)スルホニル]ピペラジン-1-イル}-N’-[(E)-(3,4-ジクロロフェニル)メチリデン]アセトヒドラジドは、いくつかの科学研究の用途があります。
医薬品化学: この化合物は、特に抗菌性と抗真菌性における、創薬におけるファーマコフォアとしての可能性について研究されています。
生物学的研究: これは、さまざまな細胞経路に対する影響と治療薬としての可能性を研究するために、生物学的アッセイで使用されています。
材料科学: この化合物の独特の構造により、導電性または蛍光性などの特定の特性を持つ新素材の開発に適しています。
作用機序
類似化合物の比較
2-{4-[(4-ブロモフェニル)スルホニル]ピペラジン-1-イル}-N’-[(E)-(3,4-ジクロロフェニル)メチリデン]アセトヒドラジドと類似する化合物には、次のようなものがあります。
- 2-{4-[(4-ブロモフェニル)スルホニル]-1-ピペラジニル}-N’-[(E)-(2,3-ジメトキシフェニル)メチリデン]アセトヒドラジド
- 2-{4-[(4-ブロモフェニル)スルホニル]-1-ピペラジニル}-N’-[(E)-(3-メチル-2-チエニル)メチリデン]アセトヒドラジド
- 2-{4-[(4-ブロモフェニル)スルホニル]-1-ピペラジニル}-N’-[(E)-(2,6-ジクロロフェニル)メチリデン]アセトヒドラジド
これらの化合物は、類似のコア構造を共有していますが、フェニル環の置換基が異なり、化学的および生物学的特性が変化する可能性があります。2-{4-[(4-ブロモフェニル)スルホニル]ピペラジン-1-イル}-N’-[(E)-(3,4-ジクロロフェニル)メチリデン]アセトヒドラジドの独自性は、置換基の特定の組み合わせであり、異なる反応性と生物活性を付与する可能性があります。
類似化合物との比較
Comparison with Structural Analogs
Structural Similarities and Variations
Compound A shares a common scaffold with several piperazine-containing hydrazone derivatives. Key analogs and their distinguishing features are summarized below:
Key Observations:
- Aryl substitutions : Halogenated (Br, Cl) vs. methoxy groups alter lipophilicity. For example, Compound A (logP ~4.2, estimated) is more lipophilic than 315198-62-0 (logP ~3.5) due to chlorine vs. methoxy substituents .
- Hydrazone configuration : The (E)-isomer in Compound A and 315198-62-0 ensures optimal spatial alignment for target binding, as seen in enzyme inhibition studies of related sulfonyl hydrazides .
Bioactivity and Pharmacological Profiles
While direct bioactivity data for Compound A is unavailable, inferences can be drawn from analogs:
- Anticholinesterase activity : Compound 3c (IC₅₀ = 1.2 µM for AChE) demonstrates that nitro and halogen substitutions on the piperazine and benzylidene groups enhance inhibition .
- Cytotoxicity : Thiazole-ureido hybrids like 10g show potent activity (IC₅₀ < 10 µM in leukemia cells), suggesting that dichlorophenyl groups may synergize with ureido motifs .
- Safety : Analogs like 315198-62-0 lack acute toxicity (GHS Category 5), but long-term effects of halogenated derivatives require further study .
生物活性
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a member of a class of piperazine derivatives known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a piperazine moiety, which is often associated with various bioactive properties, including antibacterial and enzyme inhibition activities.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of piperazine derivatives. The compound has shown moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
In vitro studies indicated that the compound exhibits a significant inhibitory effect on bacterial growth, suggesting its potential as an antibacterial agent. For instance, compounds with similar structures have demonstrated IC50 values ranging from 2.14 µM to 21.25 µM against various bacterial strains .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : It has been reported that certain derivatives of piperazine exhibit strong AChE inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : The compound showed promising results in inhibiting urease activity, with some derivatives achieving IC50 values significantly lower than standard inhibitors like thiourea .
The mechanisms through which this compound exerts its biological activities are multifaceted:
- Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target enzymes and receptors due to its structural features, particularly the sulfonamide group which enhances binding affinity .
- Structural Modifications : Variations in substituents on the piperazine ring influence the biological activity, allowing for fine-tuning of potency against specific targets.
Study 1: Antibacterial Efficacy
A recent study synthesized a series of piperazine derivatives and evaluated their antibacterial activity against different strains. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial properties. The most active compounds exhibited IC50 values comparable to established antibiotics .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of piperazine derivatives. The study highlighted that certain modifications led to increased potency against AChE and urease, suggesting potential applications in treating conditions associated with these enzymes .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation of intermediates under reflux conditions in solvents like ethanol or dimethylformamide (DMF) with catalytic acid/base .
- Microwave-assisted synthesis to enhance reaction efficiency and reduce time (applicable to structurally related triazole derivatives) .
- Purification via recrystallization or column chromatography using silica gel and polar/non-polar solvent mixtures . Optimization Tip: Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity or catalyst loading (e.g., p-toluenesulfonic acid) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy: 1H and 13C NMR confirm the hydrazone (C=N) and sulfonyl (SO2) groups, with key signals at δ 8.3–8.5 ppm (imine proton) and δ 110–120 ppm (sulfonyl carbons) .
- IR Spectroscopy: Detect functional groups via peaks at ~1650 cm⁻¹ (C=N stretch) and ~1350/1150 cm⁻¹ (asymmetric/symmetric SO2 stretches) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for bromine/chlorine isotopic signatures .
Q. How can researchers ensure purity and stability during storage?
- Purity: Use HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) to assess purity (>95% recommended for biological assays) .
- Stability: Store lyophilized samples at –20°C under inert gas (argon) to prevent hydrolysis of the hydrazone moiety. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to identify degradation pathways .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Dose-Response Analysis: Perform IC50/EC50 assays in triplicate using standardized cell lines (e.g., HEK293 for receptor binding) to account for batch-to-batch variability .
- Target Validation: Use CRISPR-Cas9 knockout models to confirm the role of suspected targets (e.g., serotonin receptors linked to piperazine derivatives) .
- Meta-Analysis: Compare data with structurally similar compounds (e.g., triazole or benzimidazole analogs) to identify substituent-specific trends .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the sulfonyl-piperazine and dichlorophenyl groups for binding affinity predictions .
- QSAR Modeling: Develop quantitative SAR models with descriptors like logP, polar surface area, and H-bond acceptor counts to predict pharmacokinetic properties .
Q. How does the compound interact with biological membranes?
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to measure apparent permeability (Papp). Correlate results with logD values (octanol/water) .
- Membrane Localization: Fluorescent tagging (e.g., BODIPY) and confocal microscopy to track cellular uptake and subcellular distribution .
Q. What strategies address low solubility in aqueous buffers?
- Co-Solvent Systems: Use DMSO/PEG 400 mixtures (<5% DMSO to avoid cytotoxicity) .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation to enhance bioavailability .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported antimicrobial activity?
- Strain-Specificity: Test against a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines .
- Check for Efflux Pump Interference: Use efflux pump inhibitors (e.g., PAβN) to determine if resistance mechanisms skew results .
Comparative Studies
Q. How does this compound compare to analogs with varying substituents?
- Activity Trends: Replace the 4-bromophenyl group with 4-chlorophenyl or 4-methoxyphenyl to assess halogen/methoxy effects on target binding .
- Thermodynamic Profiling: Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy changes with modified analogs .
Mechanistic Insights
Q. What experimental approaches elucidate the compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
